molecular formula C10H15Cl2N B3045022 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride CAS No. 1015056-94-6

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride

Cat. No.: B3045022
CAS No.: 1015056-94-6
M. Wt: 220.14
InChI Key: UXDAULTXBBUCLP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride is a chemical compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group at the second position, an ethyl group at the fourth position, and two methyl groups at the third and fifth positions on the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 4-ethyl-3,5-dimethylpyridine. This can be achieved through the reaction of 4-ethyl-3,5-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by the chloride ion to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: Piperidine derivatives are obtained.

Scientific Research Applications

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules such as proteins and nucleic acids through nucleophilic substitution reactions.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethyl-4-ethoxypyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethyl-4-methylthio-pyridine hydrochloride

Uniqueness

2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride is unique due to the presence of the ethyl group at the fourth position, which can influence its reactivity and the types of products formed in chemical reactions. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as biological activity.

Properties

IUPAC Name

2-(chloromethyl)-4-ethyl-3,5-dimethylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-4-9-7(2)6-12-10(5-11)8(9)3;/h6H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDAULTXBBUCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=C1C)CCl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736769
Record name 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015056-94-6
Record name 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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